molecular formula C14H10S2 B1352714 2-(4-(Thien-2-yl)phenyl)thiophene CAS No. 23354-94-1

2-(4-(Thien-2-yl)phenyl)thiophene

Cat. No.: B1352714
CAS No.: 23354-94-1
M. Wt: 242.4 g/mol
InChI Key: WFAUTYMJPKHYQF-UHFFFAOYSA-N
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Description

2-(4-(Thien-2-yl)phenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted at the 2-position with a phenyl group, which is further substituted at the 4-position with another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thien-2-yl)phenyl)thiophene typically involves the coupling of thiophene derivatives with phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a thiophene derivative with a phenyl stannane in the presence of a palladium catalyst . Another method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid with a phenyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thien-2-yl)phenyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(Thien-2-yl)phenyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(4-(Thien-2-yl)phenyl)thiophene can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities .

Properties

IUPAC Name

2-(4-thiophen-2-ylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAUTYMJPKHYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109612-00-2
Record name Thiophene, 2,2′-(1,4-phenylene)bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109612-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90456678
Record name Thiophene, 2,2'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23354-94-1
Record name 2,2′-(1,4-Phenylene)bis[thiophene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23354-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,2'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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